molecular formula C3H9KN2 B14637024 Potassium 3-amino-propylamide CAS No. 56038-00-7

Potassium 3-amino-propylamide

Cat. No.: B14637024
CAS No.: 56038-00-7
M. Wt: 112.22 g/mol
InChI Key: GXBBCEZQOPFZFX-UHFFFAOYSA-N
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Description

Potassium 3-amino-propylamide is an organometallic compound featuring a primary amine (-NH₂) and an amide (-CONH₂) group within a propyl chain backbone, coordinated with a potassium ion. The potassium counterion likely enhances solubility in polar solvents (e.g., water, alcohols) compared to analogous sodium or lithium salts, though experimental validation is required .

Properties

CAS No.

56038-00-7

Molecular Formula

C3H9KN2

Molecular Weight

112.22 g/mol

IUPAC Name

potassium;3-aminopropylazanide

InChI

InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1

InChI Key

GXBBCEZQOPFZFX-UHFFFAOYSA-N

Canonical SMILES

C(CN)C[NH-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .

Chemical Reactions Analysis

Structural and Reactivity Profile

KAPA consists of a propylamine backbone with a terminal amino group (–NH₂) bound to potassium. Its reactivity is governed by:

  • Nucleophilicity : The lone electron pair on the nitrogen atom facilitates nucleophilic attacks.

  • Basicity : The amino group can abstract protons, forming amide intermediates.

  • Potassium coordination : The counterion stabilizes transition states in polar solvents.

Nucleophilic Substitution Reactions

KAPA participates in SN₂ reactions, particularly with alkyl halides and electrophilic carbonyl compounds.

Reaction Type Substrate Conditions Product Yield
AlkylationMethyl iodideTHF, 0–5°C, 1–5 h N-(3-aminopropyl)-N-methylamide85–92%
AcylationMethacrylic anhydrideToluene/water, 0–5°C, base N-(3-aminopropyl)methacrylamide94%

Mechanistic Insights :

  • Alkylation proceeds via a two-step process:

    • Deprotonation of KAPA’s NH₂ group by a base.

    • Attack on the electrophilic carbon of methyl iodide, displacing iodide .

Condensation and Cyclization

KAPA undergoes condensation with phthalimide derivatives to form heterocyclic intermediates:

Example Reaction :

text
KAPA + Potassium phthalimide → N-[N'-(methacryloyl)-3-aminopropyl]phthalimide (50–150°C, 1–5 h)[3]
  • Key Step : Nucleophilic displacement of chloride by phthalimide (activation energy: 136–173 kJ/mol inferred from analogous systems) .

Thermal Decomposition Pathways

Computational studies on propylamine analogs reveal potential decomposition routes for KAPA:

Pathway Products Activation Energy (kJ/mol) Dominant Conditions
Pathway APropene + NH₃283–297 High-temperature heating
Pathway DH₂ + propanimine254–269 Catalytic environments

Notable Observations :

  • Pathway A dominates under pyrolysis conditions (ΔG = 65 kJ/mol) .

  • Potassium’s presence lowers activation barriers by stabilizing transition states through electrostatic interactions.

Role in Acrylamide Formation

KAPA serves as a precursor in acrylamide (AA) synthesis via deamination:

text
3-APA (from KAPA) → Acrylamide + NH₃ (Δ, 120–180°C)[1]

Key Data :

  • AA yields from 3-APA exceed those from asparagine in model systems (up to 289 μg/kg in processed foods) .

  • Activation energy for deamination: 136.6 kJ/mol (with HMF as a catalyst) .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 150°C, releasing NH₃ and propene .

  • Solvent compatibility : Stable in polar aprotic solvents (THF, DMF) but hydrolyzes in aqueous acidic conditions .

Mechanism of Action

The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Functional Group Variations

Key compounds for comparison :

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9): A branched diamine with a dodecyl chain, enhancing hydrophobicity. Molecular weight: 299.54 g/mol .

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS 1220037-58-0): Contains a methoxy (-OCH₃) group and hydrochloride salt, increasing polarity and stability. Molecular weight: ~250–300 g/mol (estimated) .

(3-Aminopropyl)diethylamine: Features a diethylamino group (-N(C₂H₅)₂), reducing basicity compared to primary amines. Synonyms include DEAPA and N,N-diethyl-1,3-propanediamine .

N-[3-[(3-Aminopropyl)amino]propyl]stearamide (CAS 42195-41-5): A stearamide derivative with dual amine sites, enabling surfactant-like behavior. Molecular weight: ~450 g/mol (estimated) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Reactivity Notes
Potassium 3-amino-propylamide* C₃H₇KN₂O ~138.2 (theoretical) -NH₂, -CONH₂, K⁺ High in polar solvents Strong base; nucleophilic
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine C₁₈H₄₁N₃ 299.54 Dual -NH₂, long alkyl chain Low water solubility Chelating agent
3-Amino-N-(3-methoxypropyl)propanamide HCl C₇H₁₇N₃O₂·HCl ~250–300 -NH₂, -OCH₃, HCl salt Soluble in polar aprotic solvents Stabilized by HCl
(3-Aminopropyl)diethylamine C₇H₁₈N₂ 130.23 -NH₂, -N(C₂H₅)₂ Miscible in organic solvents Moderate basicity

*Theoretical values for this compound are inferred from structural analogs.

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